4,4'-Methylenediresorcinol

Beschreibung

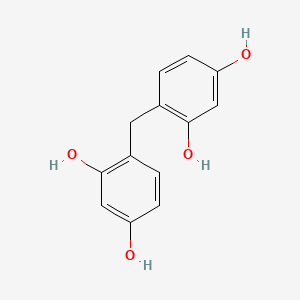

Structure

3D Structure

Eigenschaften

Molekularformel |

C13H12O4 |

|---|---|

Molekulargewicht |

232.23 g/mol |

IUPAC-Name |

4-[(2,4-dihydroxyphenyl)methyl]benzene-1,3-diol |

InChI |

InChI=1S/C13H12O4/c14-10-3-1-8(12(16)6-10)5-9-2-4-11(15)7-13(9)17/h1-4,6-7,14-17H,5H2 |

InChI-Schlüssel |

FNFYXIMJKWENNK-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1O)O)CC2=C(C=C(C=C2)O)O |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for Methylene Bridged Dihydroxyaromatic Systems

Catalytic Approaches for Methylene (B1212753) Bridge Formation

The core reaction for forming 4,4'-Methylenediresorcinol involves the electrophilic aromatic substitution of resorcinol (B1680541) with an electrophile derived from formaldehyde (B43269), typically under acidic or basic catalysis. acs.orgnih.gov The catalyst plays a crucial role in activating the formaldehyde and influencing the reaction rate and selectivity, determining the final structure of the products. nih.gov While base catalysis is often used for producing polymeric resins, acid catalysis can be tailored for the formation of specific oligomers and macrocycles. acs.orgnih.gov

The use of heterogeneous catalysts offers significant advantages over traditional homogeneous systems, particularly in terms of catalyst recovery, reuse, and the minimization of corrosive and toxic waste streams. Solid acid catalysts are particularly effective for the condensation of resorcinol with aldehydes. tandfonline.com Investigations into solvent-free synthesis of related macrocyclic systems, known as calix wur.nlresorcinarenes, have demonstrated the efficacy of various solid acids. rsc.orgflinders.edu.auresearchgate.net

A comparative study on the synthesis of C-tetra(aryl)resorcin wur.nlarenes, which are formed through the same fundamental methylene-bridging reaction, evaluated several heterogeneous catalysts against traditional methods. tandfonline.com Catalysts such as p-toluenesulfonic acid, clinoptilolite zeolite, and silica-gel were used under solvent-free conditions, significantly reducing reaction times and eliminating solvent waste. tandfonline.com These methods provide a viable and environmentally friendly alternative to conventional solution-phase synthesis that often requires long reaction times and generates hazardous waste. tandfonline.comrsc.org

Table 1: Comparison of Catalysts in a Model Resorcinol-Aldehyde Condensation Reaction (Data derived from the synthesis of C-tetra(p-methoxyphenyl)resorcin wur.nlarenes) tandfonline.com

| Catalyst | Method | Reaction Time | Total Yield (%) | Product Ratio (Chair:Crown Conformer) |

|---|---|---|---|---|

| Hydrochloric Acid | Reflux in Ethanol | 18 hours | 92.8% | 70:30 |

| p-Toluenesulfonic Acid | Solvent-Free | 20 minutes | 94.6% | 30:70 |

| Clinoptilolite Zeolite | Solvent-Free | 4 hours | 81.3% | 40:60 |

| Silica-Gel | Solvent-Free | 6 hours | 60.5% | 50:50 |

While this compound itself is an achiral molecule, the principle of selectivity is critical in its synthesis. The primary challenge is achieving high regioselectivity. The resorcinol ring is highly activated towards electrophilic substitution at the 2-, 4-, and 6-positions. The formation of the desired 4,4'-isomer requires directing the methylene bridge to the C4 position, which is para to one hydroxyl group and ortho to the other.

Theoretical studies on the mechanism of resorcinol-formaldehyde condensation suggest that the reaction proceeds through a quinonemethide intermediate. mdpi.comnih.govnih.gov The relative stability and reactivity of different possible intermediates influence the final linkage position. Calculations have shown that the formation of intermediates leading to 4,4'-methylene linkages is energetically favorable, which explains the prevalence of this isomer in many synthetic procedures. nih.govnih.gov

In the context of larger, related macrocycles formed from resorcinol and aldehydes (resorcinarenes), stereoselectivity becomes more complex, involving the relative orientation of the resorcinol units. researchgate.netlookchem.com These reactions can produce multiple stereoisomers (e.g., crown, chair, boat conformations), and controlling the formation of a single isomer is a significant synthetic challenge. tandfonline.comresearchgate.net The principles governing this isomeric distribution, such as thermodynamic versus kinetic control, also apply to the broader synthesis of methylene-bridged systems, influencing whether linear oligomers like this compound or cyclic tetramers are the major products. sci-hub.se

Principles of Green Chemistry in Process Design

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgnih.gov These principles are highly relevant to the synthesis of methylene-bridged dihydroxyaromatics, guiding the development of more sustainable and efficient methodologies.

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating how much of the reactants' mass is incorporated into the final product. jocpr.comrsc.org Condensation reactions, by definition, produce a small byproduct molecule (in this case, water), meaning they cannot achieve 100% atom economy. nih.gov However, the synthesis of this compound is still considered highly atom-economical as the only byproduct is water.

The theoretical atom economy for the formation of this compound from two equivalents of resorcinol and one equivalent of formaldehyde can be calculated as follows:

Reaction: 2(C₆H₆O₂) + CH₂O → C₁₃H₁₂O₄ + H₂O

Table 2: Atom Economy Calculation for the Synthesis of this compound

| Component | Formula | Molecular Weight (g/mol) | Moles in Reaction | Total Mass (g/mol) |

|---|---|---|---|---|

| Reactant: Resorcinol | C₆H₆O₂ | 110.11 | 2 | 220.22 |

| Reactant: Formaldehyde | CH₂O | 30.03 | 1 | 30.03 |

| Total Reactant Mass | 250.25 | |||

| Product: this compound | C₁₃H₁₂O₄ | 232.23 | 1 | 232.23 |

| Byproduct: Water | H₂O | 18.02 | 1 | 18.02 |

| Atom Economy (%) | (Mass of Product / Total Mass of Reactants) * 100 | 92.8% |

A key goal of green chemistry is the use of renewable feedstocks instead of finite petrochemicals. greenchemistry-toolkit.org Both resorcinol and formaldehyde, the building blocks for this compound, can be sourced from biomass.

Resorcinol : As an aromatic chemical, resorcinol can be derived from lignin. Lignin is a complex biopolymer that constitutes a significant portion of plant biomass and is the most abundant natural source of aromatic compounds on Earth. rsc.orgvito.bersc.org Various depolymerization techniques, including oxidative methods, can break down lignin into valuable phenolic monomers. wur.nlnih.govacs.org

Formaldehyde : Formaldehyde is commercially produced from methanol. Methanol can be generated sustainably through the gasification of biomass or from biogas, positioning it as a renewable platform chemical. energy.gov

By sourcing both precursors from renewable materials like lignocellulosic biomass, the synthesis of this compound can be integrated into a biorefinery concept, reducing reliance on fossil fuels. nrel.govheraeus-precious-metals.com

Minimizing waste is a fundamental principle of green chemistry, stating that it is better to prevent waste than to treat it after it has been created. acs.org In the synthesis of this compound and related compounds, several strategies can be employed:

Catalyst Choice : Using solid, reusable heterogeneous catalysts instead of soluble acids or bases eliminates the need for neutralization steps that generate large quantities of salt waste. tandfonline.com

Solvent-Free Reactions : Performing the condensation reaction under solvent-free conditions, as demonstrated in the synthesis of calix wur.nlresorcinarenes, is a highly effective waste reduction strategy. rsc.orgflinders.edu.auresearchgate.net This approach completely eliminates solvent waste and often reduces energy consumption by avoiding the need for heating large solvent volumes to reflux. tandfonline.comresearchgate.net Reaction times can also be dramatically shortened, from many hours to mere minutes. tandfonline.comresearchgate.net

Process Optimization : Careful control of reaction conditions (temperature, stoichiometry, catalyst loading) can maximize the yield of the desired 4,4'-isomer, preventing the formation of unwanted side products and complex polymeric mixtures that would constitute waste.

By integrating these green chemistry principles, the synthesis of this compound can be transformed into a process that is not only efficient but also environmentally sustainable.

Mechanistic Studies of Aromatic Condensation Reactions

The formation of this compound and related methylene-bridged dihydroxyaromatic systems from the reaction of resorcinol with formaldehyde is a complex process governed by the principles of electrophilic aromatic substitution. patsnap.comunt.edulibretexts.org The reaction mechanism, kinetics, and the nature of intermediates are highly dependent on the catalytic conditions, primarily whether the reaction is conducted in an acidic or basic medium. nih.govgoogle.com

The fundamental process involves two main stages: the initial addition of formaldehyde to the resorcinol ring to form hydroxymethyl derivatives, followed by the condensation of these intermediates with other resorcinol molecules (or other hydroxymethyl derivatives) to form methylene bridges. nih.govresearchgate.net Due to the two activating hydroxyl groups, the resorcinol ring is highly susceptible to electrophilic attack, making the reaction proceed readily. unt.edu

Catalytic Influence on Reaction Pathways

The choice between an acidic or basic catalyst fundamentally alters the reaction mechanism and rate-determining steps. nih.gov

Base-Catalyzed Mechanism:

Under basic conditions, the reaction is initiated by the abstraction of a proton from one of resorcinol's hydroxyl groups, forming a highly reactive resorcinol anion. nih.govresearchgate.net This anion then acts as a potent nucleophile, attacking the electrophilic carbon of formaldehyde. This initial addition reaction is typically fast. researchgate.net

A critical aspect of the base-catalyzed pathway is the formation of quinonemethide (QM) intermediates from the hydroxymethylresorcinol species. semanticscholar.orgnih.gov Theoretical studies have shown that this condensation involves two primary steps:

Formation of the quinonemethide intermediate from hydroxymethylresorcinol. This is the rate-determining step. nih.govmdpi.com

A Michael addition reaction between the quinonemethide and a resorcinol anion. nih.govmdpi.com

Quantum chemistry investigations have revealed that the hydroxymethylresorcinol dianion (formed by deprotonation of both hydroxyl groups) produces a quinonemethide anion (QMA). nih.govnih.gov The formation of this QMA is significantly more favorable energetically than the formation of a neutral quinonemethide from the monoanion. nih.govmdpi.com This pathway with a lower energy barrier helps to explain the high reactivity of resorcinol and the cold-setting nature of resorcinol-formaldehyde resins. nih.gov

Calculations of the potential energy barriers for the formation of various QMs have provided insight into the final structure of the bridged systems. These studies rationalize experimental observations that 4,4'-methylene linkages are dominant, while 2,2'-linkages are rarely formed. nih.govnih.govdntb.gov.ua

| Intermediate | Calculated Relative Energy Barrier | Resulting Linkage Preference |

| 4-QMA | Lower Barrier | Favors 4,4'- and 2,4- linkages |

| 2-QMA | Higher Barrier | Disfavors 2,2'- linkages |

| 6-QM | Lower Barrier | Favors 6,6'- linkages |

This table presents a simplified summary of theoretical findings regarding the energy barriers for quinonemethide (QM) and quinonemethide anion (QMA) formation, which dictates the preferred substitution patterns. nih.govnih.gov

Beyond pH, the specific cation of the base catalyst (e.g., Na⁺ in Na₂CO₃) has been found to play a significant role in the reaction, influencing the final structural properties of the resulting polymer network. nih.govstrath.ac.uk

Acid-Catalyzed Mechanism:

In an acidic environment, the catalyst functions by protonating the hydroxymethyl derivatives. nih.gov This step enhances the leaving group potential of the hydroxyl group (as water), facilitating the subsequent electrophilic attack on another resorcinol ring. Under acidic catalysis, the condensation step is fast, whereas under basic conditions, it is slow. nih.govresearchgate.net The rate of reaction is highly sensitive to pH, with the lowest rates observed around a pH of 4.0. google.com

Kinetic and Thermodynamic Findings

The kinetics of the resorcinol-formaldehyde condensation have been investigated using various analytical techniques, including Differential Scanning Calorimetry (DSC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier Transform Infrared Spectroscopy (FTIR). mdpi.comnih.gov

| Parameter | Finding | Analytical Method |

| Reaction Step 1 | Formation of hydroxymethyl derivatives | DSC, NMR, FTIR |

| Kinetic Model | Second-order (n=2) | DSC |

| Reaction Step 2 | Polycondensation (Methylene bridge formation) | DSC, NMR |

| Kinetic Model | Diffusion-limited (Contracting sphere model) | DSC |

| Overall Reaction | ||

| Enthalpy (ΔH) | 97–104 kJ mol⁻¹ | DSC |

This table summarizes key kinetic and thermodynamic parameters determined from experimental studies of the resorcinol-formaldehyde condensation under various conditions. researchgate.netmdpi.com

NMR studies have been instrumental in tracking the reaction in real-time, confirming the rapid interaction between resorcinol and formaldehyde upon mixing in the presence of a catalyst. mdpi.comosti.gov These analyses have identified the formation of various substituted resorcinol species, including terminal aryl methyl-alcohol groups and the aryl methoxy bridges that characterize the final structure. osti.gov

Chemical Transformations and Derivatization Strategies

Functionalization of Hydroxyl Moieties in Methylene-Bridged Dihydroxyaromatic Compounds

The hydroxyl groups of 4,4'-Methylenediresorcinol are the most reactive sites for functionalization. Their nucleophilic character allows for reactions with a wide range of electrophiles. Common transformations include etherification and esterification, which modify the polarity, solubility, and biological activity of the parent molecule.

For instance, the Williamson ether synthesis can be employed to introduce alkyl or aryl groups onto the hydroxyl moieties. This reaction typically proceeds by deprotonating the hydroxyl groups with a suitable base, such as an alkali metal hydroxide or hydride, to form the corresponding phenoxide ions. These nucleophilic phenoxides then undergo substitution with an alkyl or aryl halide. The degree of etherification can be controlled by stoichiometric adjustments of the reagents and reaction conditions.

Esterification of the hydroxyl groups is another key functionalization strategy. This can be achieved through reaction with carboxylic acids, acid anhydrides, or acid chlorides. The Fischer-Speier esterification, using a carboxylic acid and a strong acid catalyst, is a common method. Alternatively, more reactive acylating agents like acid anhydrides or chlorides can be used, often in the presence of a base catalyst such as pyridine or triethylamine, to facilitate the reaction. These ester derivatives are often explored for their potential as prodrugs or for their modified physicochemical properties.

The reactivity of the hydroxyl groups is influenced by the electronic properties of the resorcinol (B1680541) rings. The electron-donating nature of the hydroxyl groups activates the aromatic rings towards electrophilic substitution, but also governs the nucleophilicity of the oxygen atoms. The presence of multiple hydroxyl groups can lead to mixtures of partially and fully functionalized products, necessitating careful control of reaction conditions to achieve selective derivatization.

Derivatization Techniques for Analytical Applications

Derivatization is a critical step in the analytical determination of this compound, particularly for techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). The primary goals of derivatization are to increase the volatility and thermal stability of the analyte for GC analysis, and to enhance its detectability for both GC and HPLC.

Alkylation and Esterification Reactions

For GC analysis, the polar hydroxyl groups of this compound must be capped to increase its volatility. Silylation is a common derivatization technique where the active hydrogens of the hydroxyl groups are replaced by a trimethylsilyl (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. The resulting TMS ethers are significantly more volatile and thermally stable, allowing for their separation and detection by GC-Mass Spectrometry (GC-MS).

Alkylation, specifically methylation, is another strategy to derivatize the hydroxyl groups for GC analysis. Reagents like diazomethane or dimethyl sulfate can be used to convert the phenolic hydroxyls to methyl ethers.

Esterification reactions are also employed for derivatization. For example, reaction with acid anhydrides such as acetic anhydride or trifluoroacetic anhydride yields the corresponding acetate or trifluoroacetate esters. These derivatives are more volatile than the parent compound and can be readily analyzed by GC.

For HPLC analysis, derivatization is often performed to introduce a chromophore or fluorophore into the molecule, thereby enhancing its UV-Vis or fluorescence detection. Esterification with reagents containing aromatic or other chromophoric moieties can significantly improve the sensitivity of detection.

Targeted Derivatization for Enhanced Spectroscopic Detection

To achieve high sensitivity in analytical methods, targeted derivatization strategies are employed to introduce specific functional groups that exhibit strong spectroscopic responses. For fluorescence detection in HPLC, derivatizing agents that are themselves fluorescent or become fluorescent upon reaction are used. For instance, dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts with the phenolic hydroxyl groups of this compound to form highly fluorescent sulfonamide derivatives.

Another approach involves the use of reagents that introduce a charge tag for mass spectrometric detection. Girard's reagents, for example, can react with carbonyl groups, but similar principles can be applied to develop reagents that target hydroxyl groups to enhance ionization efficiency in electrospray ionization-mass spectrometry (ESI-MS).

The choice of derivatization reagent and reaction conditions is critical and depends on the analytical technique being used, the desired level of sensitivity, and the potential for interference from other sample components.

Interactive Data Table: Common Derivatization Reagents for Phenolic Hydroxyl Groups

| Derivatization Reagent | Abbreviation | Functional Group Introduced | Analytical Technique | Purpose |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) ether | GC-MS | Increase volatility and thermal stability |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) ether | GC-MS | Increase volatility and thermal stability |

| Acetic Anhydride | - | Acetate ester | GC-MS, HPLC-UV | Increase volatility, introduce chromophore |

| Trifluoroacetic Anhydride | TFAA | Trifluoroacetate ester | GC-MS | Increase volatility |

| Dansyl Chloride | - | Dansyl sulfonate | HPLC-Fluorescence | Introduce fluorophore for enhanced detection |

Structure-Reactivity Correlations in Nucleophilic Pathways

The aromatic rings of this compound are electron-rich due to the activating effect of the four hydroxyl groups. This high electron density generally makes the rings susceptible to electrophilic aromatic substitution rather than nucleophilic aromatic substitution (SNA r). For a nucleophilic attack to occur on the aromatic ring, the presence of strong electron-withdrawing groups is typically required to decrease the electron density of the ring and stabilize the intermediate Meisenheimer complex.

In the absence of such activating groups, nucleophilic attack on the unsubstituted aromatic rings of this compound is highly unfavorable. However, the principles of structure-reactivity in nucleophilic pathways can be discussed in the context of its derivatives. If electron-withdrawing groups, such as nitro (-NO₂) or cyano (-CN) groups, were introduced onto the aromatic rings, the reactivity towards nucleophiles would be significantly enhanced.

The position of the electron-withdrawing group relative to a potential leaving group (if one were present) would be critical. For an S NAr reaction to proceed, the electron-withdrawing group must be ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.

The nucleophilicity of the attacking reagent and the nature of the solvent also play crucial roles in the kinetics of such reactions. Stronger nucleophiles and polar aprotic solvents generally favor S NAr reactions.

While direct nucleophilic attack on the aromatic rings of the parent this compound is not a common reaction pathway, understanding these structure-reactivity principles is essential for predicting the chemical behavior of its potentially modified derivatives. The primary nucleophilic reactivity of the parent compound remains centered on the hydroxyl groups.

Comprehensive Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H) and carbon atoms (¹³C).

High-resolution ¹H and ¹³C NMR spectra offer a direct view of the molecular structure of 4,4'-Methylenediresorcinol and the broader resorcinol-formaldehyde oligomers.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the key signals include those for the aromatic protons on the resorcinol (B1680541) rings and the protons of the central methylene (B1212753) bridge. The integration of these signals corresponds to the number of protons in each environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. Due to the wide chemical shift range, signals are typically well-resolved, allowing for the identification of each carbon, from the hydroxyl-bearing aromatic carbons to the methylene bridge carbon. In the context of resorcinol-formaldehyde resins, specific chemical shift ranges are associated with the formation of methylene linkages between resorcinol units researchgate.net. The chemical shifts are influenced by factors such as hybridization and the presence of electronegative atoms like oxygen ipb.pt.

The following table summarizes the expected chemical shifts for this compound, based on data from related resorcinol-formaldehyde structures.

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | Ar-H | 6.0 - 7.0 | Aromatic protons on the resorcinol rings. |

| ¹H | -CH₂- | ~3.8 - 4.2 | Protons of the methylene bridge connecting the two rings. |

| ¹H | -OH | Variable | Phenolic hydroxyl protons; shift is concentration and solvent dependent. |

| ¹³C | -CH₂- | ~25 - 35 | Methylene bridge carbon. |

| ¹³C | Ar-C (unsubstituted) | ~102 - 110 | Aromatic carbons with attached protons. |

| ¹³C | Ar-C (substituted) | ~125 - 135 | Aromatic carbons at the point of methylene bridge attachment (C4, C4'). |

| ¹³C | Ar-C-OH | ~155 - 160 | Aromatic carbons bearing the hydroxyl groups. |

While 1D NMR provides fundamental data, complex structures and subtle isomeric differences necessitate the use of advanced multi-dimensional NMR experiments researchgate.netomicsonline.org. These techniques distribute spectral information across two frequency axes, resolving overlapping signals and revealing correlations between different nuclei wikipedia.org.

For the unambiguous structural confirmation of this compound, the following 2D NMR experiments are invaluable:

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) coupling networks. It would be used to confirm the coupling between adjacent aromatic protons on the resorcinol rings.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. HSQC would definitively link the proton signals of the methylene bridge to its corresponding carbon signal and the aromatic proton signals to their respective aromatic carbons ipb.ptwikipedia.org.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range connectivity (typically over 2-3 bonds) between protons and carbons ipb.ptomicsonline.org. For this compound, an HMBC experiment would show a correlation between the protons of the methylene bridge (-CH₂-) and the C4/C4' and adjacent carbons of the aromatic rings, thus confirming the precise linkage points of the two resorcinol units.

Together, these multi-dimensional techniques provide a comprehensive and definitive map of the molecular structure, leaving no ambiguity in the assignment of atoms and bonds researchgate.net.

Mass Spectrometry for Oligomer and Derivative Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly well-suited for the analysis of polymers and large molecules that are prone to fragmentation with other methods wikipedia.org. In the study of resorcinol-formaldehyde (RF) resins, MALDI-TOF is instrumental in characterizing the distribution of oligomers formed during polymerization scribd.com.

| Oligomer | Structure | Expected Molecular Weight (Da) |

|---|---|---|

| Resorcinol (Monomer) | C₆H₆O₂ | 110.11 |

| This compound (Dimer) | C₁₃H₁₂O₄ | 232.23 |

| Trimer | C₂₀H₁₈O₆ | 354.35 |

| Tetramer | C₂₇H₂₄O₈ | 476.47 |

Note: The observed mass in a MALDI-TOF spectrum will be the molecular weight plus the mass of the ionizing cation (e.g., H⁺, Na⁺, or K⁺).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry lcms.cz. This makes it an ideal technique for detecting and quantifying trace amounts of specific compounds in complex mixtures mdpi.com.

Due to the polar nature of phenolic compounds like this compound, chromatographic methods may require optimization to achieve good retention and peak shape researchgate.net. For enhanced sensitivity and specificity, especially in complex matrices, chemical derivatization is often employed nih.gov. Derivatization can modify the analyte to improve its ionization efficiency and create unique fragmentation patterns for detection in Multiple Reaction Monitoring (MRM) mode nih.gov. In MRM, a specific precursor ion is selected and fragmented, and a resulting characteristic product ion is monitored, significantly reducing background noise and improving detection limits lcms.cz. This approach would be highly effective for the trace analysis of this compound in various samples following a suitable derivatization strategy.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing its molecular vibrations youtube.com. The two techniques are complementary; IR spectroscopy measures the absorption of light due to changes in the dipole moment, while Raman spectroscopy measures the scattering of light due to changes in polarizability mdpi.com.

For this compound, the spectra would be dominated by features characteristic of the resorcinol units, with additional bands confirming the presence of the methylene bridge.

Key vibrational modes include:

O-H Stretching: A strong, broad band in the IR spectrum, typically around 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl groups.

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene bridge appear just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

C=C Stretching: Aromatic ring stretching vibrations typically produce several bands in the 1450-1620 cm⁻¹ region.

C-O Stretching and O-H Bending: These vibrations are found in the fingerprint region of the spectrum (below 1500 cm⁻¹) and are characteristic of the phenolic structure.

The following table details the expected key vibrational bands for this compound, based on known data for resorcinol and similar phenolic compounds researchgate.net.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Technique |

|---|---|---|

| O-H stretch (phenolic) | 3200 - 3600 | IR (strong, broad) |

| Ar-H stretch | 3000 - 3100 | IR, Raman |

| -CH₂- stretch (aliphatic) | 2850 - 2960 | IR, Raman |

| C=C stretch (aromatic ring) | 1450 - 1620 | IR, Raman (strong) |

| -CH₂- bend (scissoring) | ~1465 | IR |

| O-H bend (in-plane) | 1300 - 1400 | IR |

| C-O stretch (phenolic) | 1150 - 1250 | IR (strong) |

Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure Probing

Electronic absorption spectroscopy, commonly performed using UV-Visible (UV-Vis) spectrophotometers, is a foundational technique for probing the electronic transitions within a molecule. When subjected to ultraviolet or visible light, molecules like this compound absorb energy at specific wavelengths, promoting electrons from their ground state to higher energy excited states. The resulting spectrum provides valuable information about the conjugated π-electron system of the resorcinol rings.

For this compound, one would anticipate characteristic absorption bands in the UV region, likely stemming from π → π* transitions within the aromatic rings. The position of the absorption maxima (λmax) and the intensity of the absorption, quantified by the molar extinction coefficient (ε), are key parameters. The presence of four hydroxyl groups on the aromatic rings is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted diphenylmethane, due to the electron-donating nature of the hydroxyl groups which extends the conjugation.

Fluorescence spectroscopy provides complementary information by measuring the light emitted when a molecule returns from an excited electronic state to its ground state. Not all molecules fluoresce, but those with rigid structures and extensive conjugation, such as aromatic compounds, often do. A typical fluorescence analysis would involve recording both an excitation spectrum (showing the wavelengths of light that lead to fluorescence) and an emission spectrum (showing the wavelengths of light emitted). The difference between the absorption and emission maxima is known as the Stokes shift, which provides insight into the structural and electronic changes that occur in the excited state. The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, would also be a critical piece of data in characterizing the photophysical properties of this compound.

A hypothetical data table for the electronic absorption and fluorescence of this compound might look as follows:

| Spectroscopic Parameter | Solvent | Value |

| Absorption Maximum (λabs) | Methanol | Data not available |

| Molar Absorptivity (ε) | Methanol | Data not available |

| Excitation Maximum (λex) | Methanol | Data not available |

| Emission Maximum (λem) | Methanol | Data not available |

| Stokes Shift | Methanol | Data not available |

| Fluorescence Quantum Yield (ΦF) | Methanol | Data not available |

X-ray Diffraction for Crystalline Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides a detailed molecular structure, including bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions such as hydrogen bonding and π-π stacking.

For this compound, a single-crystal XRD analysis would reveal the conformation of the molecule, specifically the dihedral angle between the two resorcinol rings. The extensive network of hydroxyl groups would likely lead to a complex and robust hydrogen-bonding network, which would be a primary determinant of the crystal packing. The analysis would also provide the crystal system, space group, and unit cell dimensions, which are fundamental crystallographic parameters. This structural information is invaluable for understanding the physical properties of the compound and for computational modeling studies.

A summary of crystallographic data for this compound would typically be presented in a table like the one below:

| Crystallographic Parameter | Value |

| Chemical Formula | C₁₃H₁₂O₄ |

| Formula Weight | 232.23 g/mol |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

| R-factor | Data not available |

Despite the foundational importance of these analytical techniques, a thorough search of scientific literature and chemical databases did not yield specific experimental values for the electronic absorption, fluorescence, or single-crystal X-ray diffraction of this compound. While data exists for related isomers and for polymeric resins derived from resorcinol and formaldehyde (B43269), the characterization of the discrete this compound molecule remains to be fully documented in accessible sources.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Investigations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful method for investigating the electronic structure and properties of molecules. scispace.comrsc.orgmdpi.com However, specific DFT studies on 4,4'-Methylenediresorcinol appear to be absent from the literature.

Electronic Structure and Molecular Orbital Analysis

There is no available research detailing the electronic structure of this compound. An analysis of this kind would typically involve:

Highest Occupied Molecular Orbital (HOMO): The distribution and energy of the HOMO are crucial for understanding the molecule's ability to donate electrons.

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO's energy and distribution indicate the molecule's ability to accept electrons.

HOMO-LUMO Gap: The energy difference between these orbitals is a key indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) Map: An MEP map would visualize the charge distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions of the molecule.

Without dedicated DFT calculations, data tables for orbital energies and visualizations of the molecular orbitals for this compound cannot be generated.

Prediction of Reactivity Descriptors

| Reactivity Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering when the molecule accepts electrons. |

This table represents the standard definitions of these descriptors; no calculated values exist in the literature for this compound.

Conformational Analysis and Stability Predictions

The flexibility of this compound is centered around the rotation of the two resorcinol (B1680541) rings about the central methylene (B1212753) bridge. A conformational analysis using DFT would identify the most stable three-dimensional arrangements (conformers) of the molecule. researchgate.netresearchgate.netnih.gov This involves:

Scanning the potential energy surface by systematically rotating the dihedral angles connecting the rings.

Identifying local and global energy minima, which correspond to stable and the most stable conformers, respectively.

Calculating the relative energies to determine the population of each conformer at a given temperature.

No such analysis has been published, meaning there is no data on the preferred spatial orientation or the energy barriers to rotation for this compound.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to model the physical movement of atoms and molecules over time, providing insight into dynamic behavior and how molecules interact with each other or with a solvent. nih.govresearchgate.net A search for MD studies involving this compound yielded no results. Such a study would be valuable for understanding:

How the molecule behaves in a solution.

The formation of intermolecular hydrogen bonds involving the hydroxyl groups.

Theoretical Approaches to Structure-Reactivity Relationships

Structure-reactivity relationships, often explored through Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models, correlate theoretical molecular descriptors with experimental observations (e.g., biological activity or chemical reactivity). nih.govnih.gov The development of such a model for this compound or its derivatives requires both computational data and experimental results. Due to the lack of foundational computational studies on this specific molecule, no theoretical models establishing these relationships could be found.

Advanced Research Applications in Materials Science and Polymer Chemistry

Role as Precursors in Polymer Synthesis and Engineering

4,4'-Methylenediresorcinol serves as a foundational monomer in the synthesis of various high-performance polymers. Its ability to form multiple bonds leads to materials with enhanced mechanical strength, thermal stability, and chemical resistance, making it a target for research in advanced polymer engineering.

Epoxy resins are a critical class of thermosetting polymers known for their excellent adhesion, mechanical properties, and chemical resistance. researchgate.net The synthesis of novel epoxy resins often involves the reaction of a compound containing multiple hydroxyl groups with an epihalohydrin, most commonly epichlorohydrin (B41342), in an alkaline medium. researchgate.net

This compound, with its four phenolic hydroxyl groups, is an ideal candidate for creating highly functional epoxy resins. The general synthesis involves a glycidylation reaction where each hydroxyl group reacts with epichlorohydrin to form a glycidyl (B131873) ether group. The resulting tetrafunctional epoxy monomer, tetraglycidyl ether of this compound (TGMD), can be cured with various hardeners (e.g., amines, anhydrides) to form a densely cross-linked three-dimensional network.

The high cross-link density achievable with TGMD translates to superior material properties compared to conventional difunctional epoxy resins like diglycidyl ether of bisphenol A (DGEBA). Research findings indicate that such resins exhibit:

High Glass Transition Temperature (Tg): The rigid aromatic structure and high cross-link density restrict the mobility of polymer chains, leading to excellent performance at elevated temperatures.

Enhanced Mechanical Strength: The robust network structure results in high tensile strength and modulus. researchgate.net

Improved Chemical Resistance: The dense network provides a superior barrier against solvents and corrosive chemicals.

The synthesis of specialized epoxy resins, such as phosphazene-containing oligomers from resorcinol (B1680541), demonstrates a strategy that can be applied to this compound. mdpi.com Incorporating elements like phosphorus can impart flame retardant properties to the resulting epoxy resins, a highly desirable characteristic for applications in electronics and aerospace. mdpi.com

Table 1: Comparison of Potential Properties of Epoxy Resins

| Property | Standard DGEBA-based Epoxy | This compound-based Epoxy |

|---|---|---|

| Functionality | Difunctional | Tetrafunctional |

| Cross-link Density | Lower | Higher |

| Glass Transition Temp. (Tg) | Moderate | High |

| Mechanical Strength | Good | Very Good to Excellent |

| Thermal Stability | Good | Excellent |

This table presents a qualitative comparison based on theoretical structural differences.

Polycarbonates are thermoplastics known for their high impact strength, optical clarity, and thermal stability. They are typically synthesized from the reaction of a dihydric phenol (B47542) (a bisphenol) and a carbonate precursor like phosgene (B1210022) or a carbonate ester. google.com

While conventional polycarbonates are linear polymers made from difunctional bisphenols, this compound offers the potential to create modified polycarbonate systems. Its tetrafunctionality allows it to act as a branching or cross-linking agent when incorporated as a comonomer in polycarbonate synthesis. Even small amounts of this tetrafunctional monomer can significantly alter the polymer's architecture and properties.

Integrating this compound into a polycarbonate chain can lead to:

Increased Melt Strength: The introduction of branching can improve the polymer's behavior during processing techniques like blow molding and thermoforming.

Enhanced Solvent Resistance: Cross-linking can reduce the polymer's susceptibility to solvent-induced stress cracking.

Modified Mechanical Properties: The rigid, branched structure can increase the stiffness and hardness of the material.

The synthesis would involve a polycondensation reaction, carefully controlling the stoichiometry to achieve the desired level of branching or cross-linking without leading to premature gelation.

Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules bound together by non-covalent intermolecular forces, such as hydrogen bonding, π–π stacking, and van der Waals forces. mdpi.comfrontiersin.org Host-guest chemistry, a central part of supramolecular chemistry, involves the complexation of a smaller "guest" molecule within a larger "host" molecule. nih.govmdpi.com

The resorcinol units within this compound are known to be excellent building blocks for supramolecular hosts. Specifically, the acid-catalyzed condensation of resorcinol with aldehydes produces macrocyclic compounds known as resorcin mdpi.comarenes. nih.gov These molecules have a defined cavity capable of encapsulating guest molecules. nih.gov

Given its structure, this compound can participate in supramolecular assembly in several ways:

Hydrogen Bonding: The four hydroxyl groups can act as both hydrogen bond donors and acceptors, enabling the formation of extensive hydrogen-bonded networks and self-assembled structures.

π-π Stacking: The electron-rich aromatic rings can interact with other aromatic molecules through π-π stacking.

Precursor to Macrocycles: It can potentially be used as a precursor in the synthesis of larger, more complex macrocyclic hosts, similar to resorcin mdpi.comarenes, creating unique cavities for specific guest recognition.

These interactions allow for the construction of organized architectures like molecular capsules, nanotubes, or extended networks, which are foundational for developing molecular sensors, drug delivery systems, and catalytic microreactors. frontiersin.orgnih.gov

Design and Synthesis of Functional Materials

Functional materials are designed to possess specific properties that allow them to perform a particular function, such as conductivity, flame retardancy, or catalytic activity. mdpi.commdpi.com The versatile chemical nature of this compound makes it a valuable platform for designing and synthesizing such materials.

The four hydroxyl groups serve as reactive sites for a wide range of chemical modifications. This allows for the covalent attachment of various functional groups to the core structure, leading to materials with tailored properties. For example:

Flame Retardants: Introducing phosphorus-containing groups (e.g., phosphonates, phosphaphenanthrenes) onto the hydroxyl groups can create inherently flame-retardant polymers. mdpi.com

Porous Polymers: Polymerization of this compound under conditions that promote the formation of a rigid, porous network can yield materials suitable for gas storage, separation, and catalysis.

Chelating Resins: Modification of the hydroxyl groups with ligands capable of binding metal ions can produce resins for heavy metal removal from water or for use in catalysis.

The synthesis of these materials often leverages well-established organic reactions, allowing for precise control over the final structure and function of the material. researchgate.net

Exploration in Composite Materials Development

Composite materials consist of at least two constituent materials with significantly different physical or chemical properties which, when combined, produce a material with characteristics different from the individual components. e3s-conferences.org A common type is polymer matrix composites, where a polymer (the matrix) is reinforced with fibers or particles (the reinforcement) to enhance its mechanical and physical properties. mdpi.com

A matrix based on this compound can offer:

High Thermal Stability: This allows the composite to be used in high-temperature environments, such as in aerospace components or under-the-hood automotive parts.

Excellent Mechanical Properties: A strong and stiff matrix can effectively transfer load to the reinforcing fibers (e.g., carbon, glass, or aramid fibers), maximizing the strength and stiffness of the composite. e3s-conferences.org

Good Interfacial Adhesion: The polarity of the resorcinol units can promote better adhesion between the polymer matrix and the reinforcement, which is critical for the composite's durability and performance.

The development of these advanced composites involves impregnating the reinforcing material with the uncured resin derived from this compound, followed by a curing process to solidify the matrix and form the final composite part. m-r-d.com Such composites are explored for applications requiring a combination of low weight, high strength, and thermal resilience. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation (if any) |

|---|---|

| This compound | - |

| Epichlorohydrin | - |

| Tetraglycidyl ether of this compound | TGMD |

| Diglycidyl ether of bisphenol A | DGEBA |

| Phosgene | - |

Future Directions and Interdisciplinary Research Avenues

Innovations in Green Synthetic Methodologies

The synthesis of 4,4'-Methylenediresorcinol and its derivatives is undergoing a paradigm shift, driven by the principles of green chemistry. The goal is to develop manufacturing processes that are not only efficient but also environmentally benign, reducing waste and avoiding hazardous substances. unibo.it

Key areas of innovation include the move away from traditional volatile organic compounds (VOCs) towards safer, bio-based solvents. nih.gov Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and Cyrene, which are derived from renewable feedstocks, are being explored as viable alternatives to conventional petroleum-based solvents. nih.govresearchgate.net These green solvents can significantly lower the environmental impact of synthesis and often lead to improved reaction conditions and yields. nih.gov

Another significant area of research is the development and implementation of advanced catalytic systems. The replacement of corrosive and difficult-to-recycle homogeneous catalysts (like mineral acids) with solid, reusable catalysts is a primary objective. Heterogeneous catalysts, such as functionalized magnetic nanoparticles, offer simplified product purification, easy catalyst recovery through an external magnetic field, and the potential for continuous flow processes. nih.gov These innovations aim to make the synthesis of this compound more sustainable and economically viable.

Table 1: Comparison of Synthetic Methodologies for this compound

| Feature | Traditional Synthesis | Green Synthesis Innovation |

|---|---|---|

| Solvents | Petroleum-based VOCs (e.g., Toluene) | Bio-based, eco-friendly solvents (e.g., 2-MeTHF, Cyrene) nih.govresearchgate.net |

| Catalysts | Homogeneous mineral acids | Reusable solid acid catalysts, magnetic nanocatalysts nih.gov |

| Process | Batch processing | Potential for continuous flow systems |

| Waste | High E-factor, difficult to treat waste streams | Reduced waste, easier catalyst recycling |

| Efficiency | Moderate yields, harsh conditions | Potentially higher yields, milder reaction conditions nih.gov |

Advances in Computational Design and Prediction

Computational chemistry and in-silico techniques are becoming indispensable tools for accelerating research and development related to this compound. nih.gov These methods allow scientists to predict the properties of the molecule and its derivatives, guiding experimental work and reducing the need for time-consuming trial-and-error synthesis. nih.gov

Molecular modeling and quantum chemical calculations can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of this compound. This fundamental understanding is crucial for designing new molecules with tailored characteristics. For instance, computational screening can identify potential derivatives with enhanced thermal stability or specific affinities for other molecules, which is vital for applications in materials science and beyond.

Furthermore, machine learning and predictive modeling are being employed to analyze complex datasets and predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new compounds. mdpi.com By building quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models, researchers can forecast the behavior of novel this compound-based compounds, optimizing them for specific applications before they are ever synthesized in a lab. mdpi.comresearchgate.net

Table 2: Application of Computational Tools in this compound Research

| Computational Method | Application Area | Predicted Properties |

|---|---|---|

| Quantum Mechanics (e.g., DFT) | Molecular Property Prediction | Electronic structure, reactivity, spectral data |

| Molecular Dynamics (MD) | Material Science Simulation | Polymer chain conformation, interaction with solvents |

| Molecular Docking | Bioactivity Screening | Binding affinity to biological targets |

| QSAR/QSPR Modeling | Derivative Design | Thermal stability, solubility, mechanical strength mdpi.com |

| Machine Learning | ADME Prediction | Bioavailability, toxicity, metabolic pathways mdpi.com |

Expansion into Novel Material Platforms

The tetra-functional nature of this compound, with four reactive hydroxyl groups, makes it an exceptional monomer for creating highly cross-linked and robust polymers. Its rigid structure can impart excellent thermal and mechanical properties to the resulting materials, opening doors for its use in a wide range of advanced applications.

One of the most established uses is in the synthesis of resorcinol-formaldehyde (RF) resins. These materials can be processed into organic gels, which upon pyrolysis, yield carbon aerogels with high porosity and surface area. Innovations in this area focus on tailoring the gel structure to create materials for energy storage, catalysis, and insulation. sigmaaldrich.com

Beyond traditional resins, this compound is a prime candidate for incorporation into novel high-performance polymers. Its structure can be integrated into the backbones of polyesters, polyamides, and polyurethanes to enhance their thermal stability, flame retardancy, and dimensional stability. nih.gov For example, using it as a chain extender or cross-linking agent in polyurethane synthesis could lead to materials with superior hardness and chemical resistance. nih.gov The development of novel metallomesogenic polymers, which combine the properties of liquid crystals and metal complexes, also presents an intriguing, albeit exploratory, avenue for creating functional materials with unique optical and electronic properties. nih.gov

Table 3: Potential Novel Material Platforms for this compound

| Material Platform | Key Role of this compound | Potential Properties & Applications |

|---|---|---|

| Advanced RF Aerogels | Monomer | High surface area, low density; for insulation, catalysis, energy storage sigmaaldrich.com |

| High-Performance Polyesters | Diol Monomer | Enhanced thermal stability, improved mechanical strength |

| Flame-Retardant Epoxy Resins | Curing Agent/Modifier | Increased char yield, reduced flammability for electronics and composites |

| Durable Polyurethanes | Chain Extender | Improved hardness, chemical resistance for coatings and adhesives nih.gov |

| Functional Polycarbonates | Monomer | High refractive index, enhanced thermal properties for optical applications |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-methyltetrahydrofuran (2-MeTHF) |

| Cyrene |

| Formaldehyde (B43269) |

| Resorcinol (B1680541) |

Q & A

Q. What analytical methods are recommended for detecting 4,4'-Methylenedianiline (MDA) in biological samples?

To detect MDA in blood, serum, or urine, validated methods involve extraction, purification, and analysis via gas chromatography (GC) or high-performance liquid chromatography (HPLC) . For example:

- Sample preparation : Avoid heat during evaporation to prevent degradation of heat-labile MDA metabolites .

- Federal-approved protocols : EPA and NIOSH-endorsed methods prioritize extraction efficiency and recovery rates (e.g., hydrolyzing urine samples to release conjugated metabolites) .

- Quality control : Include blank spikes and reference standards (e.g., >98% purity) to validate detection limits (typically in ppm range) .

Q. How does MDA behave in environmental matrices (air, water, soil)?

MDA partitions differently across environmental compartments:

- Air : Exists as particulate matter, settling via precipitation or gravitational deposition .

- Water : Binds to sediments and organic particles, with eventual biodegradation by microorganisms .

- Soil : Limited mobility due to adsorption; persistence depends on microbial activity and pH .

Monitoring studies (e.g., EPA air sampling near industrial sites) report non-detects of MDA, likely due to rapid settling and low volatility .

Q. What are the primary health risks associated with MDA exposure?

MDA is a suspected carcinogen and hepatotoxin:

- Occupational hazards : Epidemiological studies link chronic exposure to bladder/liver dysfunction .

- Acute toxicity : Animal models show bile duct hyperplasia and cholestasis at doses >50 mg/kg .

- Biomarkers : Urinary MDA metabolites (e.g., acetylated derivatives) correlate with exposure levels but require standardized reporting to reduce variability .

Advanced Research Questions

Q. How can researchers address contradictions in reported carcinogenic risks of MDA?

Conflicting data arise from variability in exposure metrics and study designs. Mitigation strategies include:

- Systematic reviews : Pool data from occupational cohorts (e.g., polyurethane manufacturing) to control for confounders like co-exposure to diisocyanates .

- Dose-response modeling : Use physiologically based pharmacokinetic (PBPK) models to extrapolate animal toxicity data to human equivalents .

- Harmonized protocols : Adopt EPA/NTP guidelines for in vitro genotoxicity assays (e.g., Ames test, micronucleus assay) to improve cross-study comparability .

Q. What methodological improvements are needed for biomarker analysis in MDA exposure studies?

Key gaps include inconsistent reporting of:

- Sample handling : Pre-analytical factors (e.g., urine hydrolysis time, storage temperature) significantly affect metabolite stability .

- QA/QC practices : Only 30% of studies report recovery rates for spiked samples; journals should mandate supplementary data on method validation .

- Biomarker specificity : Distinguish MDA metabolites from structurally similar amines (e.g., aniline derivatives) using tandem mass spectrometry (LC-MS/MS) .

Q. How can detection limits of MDA in environmental monitoring be optimized?

To achieve sub-ppb sensitivity in air/water matrices:

- Advanced instrumentation : Replace GC with LC-MS/MS for enhanced specificity and lower detection limits .

- Pre-concentration techniques : Use solid-phase extraction (SPE) cartridges with hydrophilic-lipophilic balance (HLB) sorbents to isolate MDA from complex matrices .

- Field-deployable sensors : Develop electrochemical biosensors functionalized with MDA-selective antibodies for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.